molecular formula C7H8Br3N B1343254 3,5-Bis(bromomethyl)pyridine hydrobromide CAS No. 1118754-56-5

3,5-Bis(bromomethyl)pyridine hydrobromide

Cat. No.: B1343254
CAS No.: 1118754-56-5
M. Wt: 345.86 g/mol
InChI Key: YEJNGIJMYQOLKN-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound with the molecular formula C7H8Br3N. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of two bromomethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4). This reaction yields the desired compound with a moderate yield .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and efficient methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which is then esterified, reduced, and brominated to produce this compound with a higher overall yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 3,5-Bis(bromomethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the structure and function of target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-bis(bromomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJNGIJMYQOLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CBr)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118754-56-5
Record name 3,5-bis(bromomethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,5-bis(bromomethyl)pyridine hydrobromide a suitable monomer for hyperbranched polymer synthesis?

A1: this compound possesses two reactive bromomethyl (-CH2Br) groups. [] These groups can participate in repeated N-alkylation reactions with amine-containing molecules. This bifunctionality allows for the formation of highly branched polymer structures, known as hyperbranched polymers. The research highlights the higher reactivity of this compound compared to its butylene analogue, attributed to the electron-withdrawing effect of the pyridinium groups on the -CH2Br end groups. [] This enhanced reactivity makes it particularly suitable for controlled and efficient hyperbranched polymer synthesis.

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